オサルミド

概要

説明

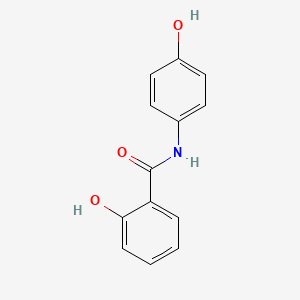

オサルミドは、オキサフェナミドとしても知られており、化学式C₁₃H₁₁NO₃を持つ小分子化合物です。主にコレレティック薬としての役割を果たしており、肝臓における胆汁の産生と分泌を促進します。 この化合物は、特に胆汁うっ滞性肝疾患の治療における潜在的な治療用途のために注目を集めています .

科学的研究の応用

Osalmid has a wide range of scientific research applications, including:

Chemistry: Osalmid is used as a reagent in various chemical reactions and studies.

Biology: It is studied for its effects on cellular processes and metabolic pathways.

Medicine: Osalmid is investigated for its therapeutic potential in treating liver diseases, multiple myeloma, and other conditions

Industry: It is used in the formulation of pharmaceuticals and other chemical products.

作用機序

オサルミドは、肝臓における胆汁の産生と分泌を促進することにより効果を発揮します。肝細胞(肝臓の主要な機能細胞)に直接作用して、胆汁酸の合成を増加させます。 これにより、肝臓内の胆汁酸の蓄積が減少するため、胆汁うっ滞に関連する症状が軽減されます . さらに、オサルミドは、DNA複製と修復において重要な役割を果たすリボヌクレオチドレダクターゼサブユニットM2(RRM2)の活性を阻害します .

生化学分析

Biochemical Properties

Osalmide interacts with various enzymes, proteins, and other biomolecules in the body. It has been found to induce cytotoxicity and cell cycle arrest in diffuse large B-cell lymphoma cells . This suggests that Osalmide may interact with key proteins involved in cell cycle regulation and apoptosis, such as caspases and BCL-2 family proteins .

Cellular Effects

Osalmide has been shown to have a dose- and time-dependent inhibitory effect on cell viability . It promotes intrinsic apoptosis, as evidenced by increased expression of caspase-3, caspase-8, caspase-9, and Bax, and decreased levels of BCL-2 and BCL-XL . Furthermore, Osalmide induces G0/G1 phase arrest by downregulating the protein expression levels of CDK4, CDK6, and cyclin D1 .

Molecular Mechanism

At the molecular level, Osalmide exerts its effects through various mechanisms. It has been found to down-regulate the expressions of p-PI3K and p-AKT, suggesting that it may inhibit the PI3K/AKT signaling pathway . There also exists a trend that the expression of p-JNK and p-P38 is restrained .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Osalmide change over time. The compound displays a rapid metabolism within 30 minutes

準備方法

合成経路と反応条件

オサルミドの合成は、一般的に特定の条件下でサリチル酸とアニリンを反応させることにより行われます。このプロセスには、以下の手順が含まれます。

エステル化: サリチル酸は、強酸触媒の存在下でメタノールとエステル化してサリチル酸メチルを生成します。

アミノ分解: 次に、サリチル酸メチルは、塩基の存在下でアニリンと反応してオサルミドを生成します。

工業生産方法

オサルミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下の手順が含まれます。

粉砕とふるい分け: オサルミド、香味剤、懸濁剤、充填剤などの原料は、粉砕してふるい分けされ、所望の粒径が得られます.

混合と造粒: ふるい分けされた材料を混合して造粒し、均一な混合物を形成します。

乾燥と包装: 造粒された混合物を乾燥させて包装し、流通させます。

化学反応の分析

反応の種類

オサルミドは、次のようないくつかの種類の化学反応を起こします。

酸化: オサルミドは、酸化されてさまざまな代謝物を生成する可能性があります。

還元: 還元反応は、オサルミドの官能基を修飾できます。

置換: オサルミドの芳香環で置換反応が起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 置換反応は、通常、塩素や臭素などのハロゲン化剤を含みます。

主要な生成物

これらの反応から生成される主要な生成物には、オサルミドのヒドロキシル化、グルクロン酸抱合、スルホン化、アセチル化誘導体があります .

科学研究アプリケーション

オサルミドは、次のような幅広い科学研究用途があります。

化学: オサルミドは、さまざまな化学反応や研究における試薬として使用されます。

生物学: 細胞プロセスや代謝経路への影響について研究されています。

医学: オサルミドは、肝臓疾患、多発性骨髄腫、その他の疾患の治療における治療の可能性について調査されています

工業: 医薬品やその他の化学製品の製剤に使用されます。

類似化合物との比較

オサルミドは、しばしば他のコレレティック薬やリボヌクレオチドレダクターゼ阻害剤と比較されます。いくつかの類似した化合物には、次のものがあります。

ヒドロキシ尿素: 特定のがんの治療に使用されるリボヌクレオチドレダクターゼ阻害剤。

ウルソデオキシコール酸: 胆汁うっ滞性肝疾患の治療に使用されるコレレティック薬。

ケノデオキシコール酸: 胆石症や肝臓病の治療に使用される別の胆汁酸。

オサルミドは、コレレティック薬とリボヌクレオチドレダクターゼ阻害剤の両方の役割を果たす点でユニークであり、治療および研究の両方の設定で貴重な化合物となっています .

特性

IUPAC Name |

2-hydroxy-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-13(17)11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCMKPRGGJRYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042244 | |

| Record name | Osalmid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-18-1 | |

| Record name | Osalmid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osalmid [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osalmid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16273 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | osalmid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Osalmid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osalmid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSALMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89741L759Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Osalmide?

A1: Osalmide has demonstrated therapeutic potential in treating various diseases. Research indicates it exhibits efficacy against biliary tract diseases, achieving an 89% total effective rate in a study involving patients with cholecystitis, cholangitis, and chololithiasis []. Furthermore, Osalmide displays anticancer activities, effectively inhibiting the proliferation of diffuse large B-cell lymphoma (DLBCL) cells and multiple myeloma cells [, , , ]. Additionally, studies highlight its antioxidant properties, effectively scavenging free radicals and reducing oxidative stress [, , ].

Q2: What is the mechanism of action of Osalmide in exhibiting its anticancer effects?

A2: Osalmide exerts its anticancer effects through multiple mechanisms. In DLBCL cells, it induces both intrinsic and extrinsic apoptosis, evident by increased levels of caspase-3, caspase-8, caspase-9, and Bax, and decreased levels of BCL-2 and BCL-XL [, ]. Additionally, it triggers cell cycle arrest at the G0/G1 phase by downregulating CDK4, CDK6, and cyclin D1 []. Studies also suggest that Osalmide suppresses the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival [, , ]. In multiple myeloma, Osalmide suppresses glycolysis and downregulates the Akt/mTOR pathway, contributing to cell proliferation inhibition [].

Q3: How does Osalmide compare to other antioxidants in terms of its activity?

A3: Osalmide exhibits significant antioxidant capacity, demonstrably higher than phenol, paracetamol, and emoxipine in water-lipid solutions []. Research comparing Osalmide to ionol, a potent antioxidant, revealed that while Osalmide possesses strong antioxidant activity, it is less potent than ionol []. Kinetic studies revealed that Osalmide reacts with peroxy radicals with a rate constant (k7) of 6.86 × 10^4 (M × s)^-1, effectively neutralizing them [].

Q4: How is Osalmide metabolized in biological systems?

A4: Studies utilizing filamentous fungi as a microbial model revealed that Osalmide undergoes Phase II metabolism, primarily forming glucosides and pentosides []. Interestingly, no Phase I metabolites were detected in this model, suggesting that direct conjugation reactions might be the primary route of Osalmide biotransformation []. A separate study indicated rapid metabolism of Osalmide within 30 minutes, although detailed metabolic pathways require further investigation [].

Q5: What are the potential applications of Osalmide in drug discovery?

A5: Given its multi-faceted biological activities, Osalmide holds promise as a scaffold for developing novel therapeutics. Its anticancer properties make it a potential candidate for treating hematological malignancies like DLBCL and multiple myeloma [, , , ]. Moreover, its antioxidant capacity suggests potential applications in conditions associated with oxidative stress, such as biliary tract diseases [, ]. Further research exploring its structure-activity relationships and optimizing its pharmacological properties could lead to the development of more potent and selective Osalmide derivatives for various therapeutic applications.

Q6: Are there any known limitations or challenges associated with Osalmide?

A6: While research highlights the therapeutic potential of Osalmide, several aspects require further investigation. A comprehensive understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in various biological systems, is crucial for optimizing its therapeutic application []. Moreover, long-term toxicity studies are necessary to evaluate its safety profile thoroughly. Additionally, exploring its potential interactions with drug transporters and metabolizing enzymes will be essential to predict and mitigate potential drug interactions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。